oscillamide B

Protein Phosphatase 1 PP1 Inhibition Cyanobacterial Peptides

Select oscillamide B for unambiguous Ser/Thr phosphatase studies. Its unique Arg and N-Me-Hty residues confer potent PP1/PP2A inhibition absent in analogs like oscillamide Y, which targets serine proteases. This specificity makes it an irreplaceable tool for dissecting phosphorylation networks in cell cycle, apoptosis, and metabolism research. It also serves as a critical benchmark in environmental toxicology for assessing cyanotoxin potencies. Ensure experimental validity by choosing the precisely characterized inhibitor—substitution with other anabaenopeptins is scientifically unsound.

Molecular Formula C41H60N10O9S
Molecular Weight 869 g/mol
Cat. No. B1251416
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameoscillamide B
Synonymsoscillamide B
Molecular FormulaC41H60N10O9S
Molecular Weight869 g/mol
Structural Identifiers
SMILESCC1C(=O)NC(C(=O)NCCCCC(C(=O)NC(C(=O)NC(C(=O)N1C)CCC2=CC=C(C=C2)O)CCSC)NC(=O)NC(CCCN=C(N)N)C(=O)O)CC3=CC=CC=C3
InChIInChI=1S/C41H60N10O9S/c1-25-34(53)48-33(24-27-10-5-4-6-11-27)35(54)44-21-8-7-12-29(49-41(60)50-32(39(58)59)13-9-22-45-40(42)43)36(55)46-30(20-23-61-3)37(56)47-31(38(57)51(25)2)19-16-26-14-17-28(52)18-15-26/h4-6,10-11,14-15,17-18,25,29-33,52H,7-9,12-13,16,19-24H2,1-3H3,(H,44,54)(H,46,55)(H,47,56)(H,48,53)(H,58,59)(H4,42,43,45)(H2,49,50,60)/t25-,29+,30-,31-,32-,33-/m0/s1
InChIKeyGGWYPJGDZASPSW-APNXPRSCSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Oscillamide B: Potent Protein Phosphatase Inhibitor Cyclic Peptide


Oscillamide B is a ureido-containing cyclic depsipeptide isolated from the freshwater cyanobacteria Planktothrix agardhii and Planktothrix rubescens [1]. It is a member of the anabaenopeptin class of cyanobacterial peptides, characterized by a 19-membered macrocyclic ring and an exocyclic amino acid linked via a ureido bond [2]. Oscillamide B acts as a specific inhibitor of the serine/threonine protein phosphatases PP1 and PP2A [1].

Why Oscillamide B Cannot Be Interchanged with Other Anabaenopeptins


While anabaenopeptins share a conserved macrocyclic core, subtle variations in their amino acid composition dramatically alter their enzyme inhibitory profile and potency [1]. The presence of an N-Me-Hty residue and an Arg residue in the exocyclic position are critical determinants of potent phosphatase inhibition, whereas other analogs like oscillamide Y, which lack the Arg residue, are completely inactive against phosphatases and instead target serine proteases [1][2]. Therefore, substituting oscillamide B with another anabaenopeptin without empirical validation is not scientifically justifiable.

Quantitative Evidence for Oscillamide B Differentiation


Superior PP1 Inhibition vs. Anabaenopeptin F and Oscillamide Y

In a direct head-to-head comparison, oscillamide B demonstrated significantly greater inhibition of protein phosphatase 1 (PP1) than the closely related analogs anabaenopeptin F and oscillamide Y at an equivalent concentration of 100 µg/mL [1]. This difference is attributed to the presence of an Arg residue in oscillamide B, which is absent in oscillamide Y and replaced by Tyr [1].

Protein Phosphatase 1 PP1 Inhibition Cyanobacterial Peptides

Superior PP2A Inhibition vs. Anabaenopeptin F and Oscillamide Y

In the same direct head-to-head comparison, oscillamide B exhibited 98.4% inhibition of protein phosphatase 2A (PP2A), significantly outperforming anabaenopeptin F (41.5%) and oscillamide Y (9.6%) [1]. This establishes oscillamide B as the most potent PP2A inhibitor within this test set.

Protein Phosphatase 2A PP2A Inhibition Cyanobacterial Peptides

Specificity for Ser/Thr Phosphatases Over Tyrosine and Dual-Specificity Phosphatases

Oscillamide B was shown to be a selective inhibitor of serine/threonine phosphatases. It exhibited no inhibitory activity against the protein tyrosine phosphatase (PTP-S2) or the dual-specificity phosphatases VHR and Cdc25B, even at a high concentration of 100 µg/mL [1]. This contrasts with other broad-spectrum phosphatase inhibitors and defines its utility for specific signaling pathway dissection.

Phosphatase Specificity PTP-S2 VHR

Best Research Application Scenarios for Oscillamide B


Elucidating PP1/PP2A-Dependent Signaling Pathways

Oscillamide B is an ideal tool for researchers studying cellular signaling networks regulated by reversible protein phosphorylation. Its potent and selective inhibition of PP1 and PP2A, with no activity against tyrosine or dual-specificity phosphatases [1], allows for the precise interrogation of Ser/Thr phosphatase function in processes such as cell cycle control, apoptosis, and metabolism.

Investigating the Mechanism of Action of Cyanobacterial Toxins

As a natural product from Planktothrix spp., oscillamide B serves as a critical standard for environmental toxicology studies. Its well-characterized PP1/PP2A inhibitory profile [1] makes it a valuable comparator for assessing the activity of microcystins and other cyanobacterial toxins, which share this mechanism but may have different potencies and toxicokinetics.

Structure-Activity Relationship (SAR) Studies on Anabaenopeptins

Oscillamide B is a key reference compound for medicinal chemists and peptide engineers exploring the anabaenopeptin scaffold. Its defined structural features (Arg and N-Me-Hty residues) that correlate with potent phosphatase inhibition [1] provide a clear benchmark for designing novel analogs with enhanced potency, selectivity, or bioavailability.

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